3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride
Overview
Description
3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride is a heterocyclic compound that features a bromine atom and an imidazo[1,5-a]pyrazin-8-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride typically involves the bromination of 7H,8H-imidazo[1,5-a]pyrazin-8-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,5-a]pyrazin-8-one core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrazin-8-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and fluorescent dyes.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-a]pyrazin-8-one core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.
Comparison with Similar Compounds
3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride can be compared with other similar compounds, such as:
7H,8H-imidazo[1,5-a]pyrazin-8-one: The parent compound without the bromine atom, which may have different reactivity and biological activity.
3-chloro-7H,8H-imidazo[1,5-a]pyrazin-8-one: A similar compound with a chlorine atom instead of bromine, which may exhibit different chemical and biological properties.
7-methylimidazo[1,5-a]pyrazin-8-one: A methylated derivative that may have different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-7H-imidazo[1,5-a]pyrazin-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-6-9-3-4-5(11)8-1-2-10(4)6;/h1-3H,(H,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILIGUTRBSPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-35-4 | |
Record name | 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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